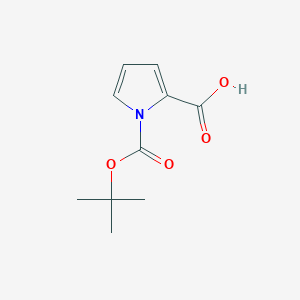

1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tert-butyl ester derivatives, including those related to 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid, typically involves the reaction of carboxylic acids with tert-butyl alcohol in the presence of acid catalysts or coupling agents. For instance, the synthesis and crystal structure of related compounds have been characterized through methods like the mixed anhydride method, confirming their structure via X-ray diffraction studies (Naveen et al., 2007). Another approach involves the one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, demonstrating the versatility and efficiency of modern synthetic methods (Herath & Cosford, 2010).

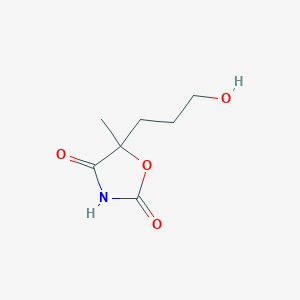

Molecular Structure Analysis

The molecular structure of related tert-butyl ester derivatives has been extensively studied, revealing insights into their conformation and crystallography. For example, studies on similar compounds have detailed their crystallization in specific space groups, providing information on cell parameters and molecular conformation (Yuan et al., 2010).

Chemical Reactions and Properties

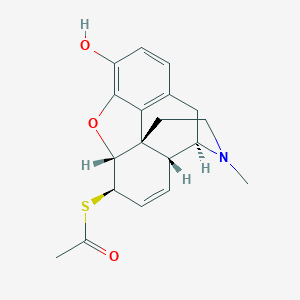

Tert-butyl ester derivatives participate in a variety of chemical reactions, including transformations involving the tert-butoxycarbonyl group. These reactions are pivotal in synthesizing numerous compounds, demonstrated by the reactivity of similar esters with singlet oxygen leading to valuable pyrrole derivatives (Wasserman et al., 2004).

Wissenschaftliche Forschungsanwendungen

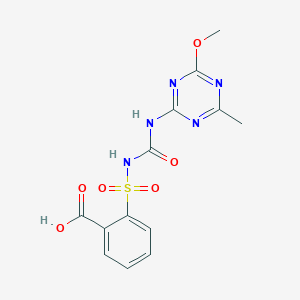

Novel Tert-Butyloxycarbonylation Reagent

A novel tert-butyloxycarbonylation reagent, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), has been used for tert-butyloxycarbonylation of acidic proton-containing substrates, including phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids without a base. This method proceeds chemoselectively under mild conditions and achieves high yields, highlighting the utility of 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid in synthesizing complex molecules (Saito, Ouchi, & Takahata, 2006).

Synthesis of Novel Building Blocks

The regio-selective synthesis of novel 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid demonstrates the utility of tert-butyl groups in directing selective substitutions. This method allows for the creation of novel building blocks for further chemical synthesis, showcasing the versatility of 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid derivatives in synthetic chemistry (Nguyen, Schiksnis, & Michelotti, 2009).

Facile Synthesis of Deaza-Analogues

A facile synthesis method for deaza-analogues of the bisindole marine alkaloid topsentin has been developed using 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates. These compounds, except for one showing moderate activity, generally exhibited no significant anticancer activity, but their synthesis underscores the potential of 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid in the development of novel therapeutic agents (Carbone et al., 2013).

Generation and Trapping Reactions

The generation and trapping reactions of 1-tert-butoxycarbonyl-3,4-didehydro-1H-pyrrole highlight the reactive potential of this compound. The study demonstrates how the tert-butoxycarbonyl group adjusts the electron density, facilitating the formation of monoiodonium triflates through the interaction with electron-donating and withdrawing groups. This research provides insights into the chemical reactivity and potential applications of 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid in creating reactive intermediates for further chemical transformations (Liu et al., 1999).

Wirkmechanismus

Target of Action

It’s known that the tert-butoxycarbonyl (boc) group is a common protecting group used in organic synthesis, particularly for amines . This suggests that the compound could interact with amines or amine-containing molecules in biological systems.

Mode of Action

The Boc group in the compound can be added to amines under aqueous conditions . The resonance stabilization puts a partial positive charge on the oxygen bonded to the t-butyl group, which facilitates its cleavage . This interaction with its targets results in the deprotection of the Boc group, revealing the underlying functional group .

Biochemical Pathways

The removal of the Boc group can unmask the amine functionality, allowing it to participate in further biochemical reactions .

Pharmacokinetics

The deprotection of the Boc group can also influence the compound’s metabolism and excretion .

Result of Action

The primary result of the compound’s action is the deprotection of the Boc group. This reveals the underlying amine functionality, allowing it to participate in further biochemical reactions . The compound’s action can therefore influence various molecular and cellular processes, particularly those involving amines.

Action Environment

The action of 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s interaction with its targets . Additionally, the compound’s action can be influenced by the presence of other molecules, such as amines, in the environment .

Safety and Hazards

The safety data sheet for a similar compound, N-BOC-Piperidine-4-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h4-6H,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUKTXCMKFFMBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553671 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | |

CAS RN |

117657-40-6 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.